molecular formula C12H13FO2 B13364523 Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate

Cat. No.: B13364523
M. Wt: 208.23 g/mol
InChI Key: KVUOSEPUSAHMKX-VHSXEESVSA-N
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Description

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is a specialized and versatile chemical compound characterized by its unique cyclopropane structure and fluorophenyl substituent. This compound, with the CAS number 928054-48-2, holds immense potential for researchers and scientists across various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate typically involves the reaction of ethyl diazoacetate with 2-fluorophenyl-substituted alkenes under acidic or basic conditions. The reaction is catalyzed by transition metals such as rhodium or copper to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate exerts its effects involves the interaction with specific molecular targets and pathways. The cyclopropane ring’s strain energy makes it highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-formyl-1-cyclopropanecarboxylate
  • Ethyl cyclopropanecarboxylate
  • Ethyl diazoacetate

Uniqueness

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is unique due to its fluorophenyl substituent, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1

InChI Key

KVUOSEPUSAHMKX-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2F

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2F

Origin of Product

United States

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